Regioisomeric Lipophilicity Divergence: 3-Substituted vs. 2-Substituted XLogP3 Comparison
The computed partition coefficient (XLogP3) differentiates the 3-substituted regioisomer from its 2-substituted counterpart. The target compound's free base exhibits XLogP3 = 0.5, while the 2-(1-ethyl-1H-imidazol-2-yl)piperidine free base (CAS 1344365-73-6, PubChem CID 63970659) records XLogP3 = 0.6 [1][2]. This ΔXLogP3 of 0.1 indicates that the 3-substituted regioisomer is marginally more hydrophilic, a property that may translate to higher aqueous solubility and potentially different membrane permeability kinetics in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (free base, PubChem CID 75485622) |
| Comparator Or Baseline | XLogP3 = 0.6 (2-substituted regioisomer free base, PubChem CID 63970659) |
| Quantified Difference | ΔXLogP3 = 0.1 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); free base forms compared |
Why This Matters
Even modest logP differences can affect compound solubility, protein binding, and passive membrane permeability, directly influencing assay reproducibility and the interpretability of biological screening results.
- [1] PubChem. piperidine, 3-(1-ethyl-1H-imidazol-2-yl)-, dihydrochloride. CID 75485622. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/75485622 (accessed 2026). View Source
- [2] PubChem. 2-(1-ethyl-1H-imidazol-2-yl)piperidine. CID 63970659. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/63970659 (accessed 2026). View Source
